molecular formula C22H22N2O5S B492824 N-(4-methoxyphenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide CAS No. 690245-54-6

N-(4-methoxyphenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide

Cat. No.: B492824
CAS No.: 690245-54-6
M. Wt: 426.5g/mol
InChI Key: XAZYADDMOLGBRS-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide (CAS: 690245-55-7, molecular formula: C₂₈H₂₅N₂O₅S) is a benzamide derivative featuring a 4-methoxyphenyl group attached to the amide nitrogen and a 3-methoxyphenylsulfonylamino methyl substituent at the para position of the benzamide core. The compound’s structure combines sulfonamide and benzamide pharmacophores, which are commonly associated with bioactivity, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-[[(3-methoxyphenyl)sulfonylamino]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c1-28-19-12-10-18(11-13-19)24-22(25)17-8-6-16(7-9-17)15-23-30(26,27)21-5-3-4-20(14-21)29-2/h3-14,23H,15H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZYADDMOLGBRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Bond Disconnections

  • Amide bond formation between Fragment A and Fragment B.

  • Sulfonamide linkage via reaction of Fragment C with the aminomethyl group of Fragment A.

Synthetic Routes and Methodological Comparisons

Step 1: Synthesis of 4-(Aminomethyl)Benzoic Acid

Protocol :

  • Starting material : 4-Nitrobenzaldehyde → Reductive amination with ammonium acetate and sodium cyanoborohydride yields 4-(aminomethyl)nitrobenzene.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) or Fe/HCl reduces the nitro group to amine (yield: 85–92%).

Optimization :

  • Patent CN105753731A demonstrates Fe/HCl-mediated nitro reduction at 55–60°C (80.1% yield), applicable here.

Step 2: Amide Coupling with 4-Methoxyaniline

Protocol :

  • Activation : Convert 4-(aminomethyl)benzoic acid to acyl chloride using SOCl₂ or PCl₃.

  • Coupling : React with 4-methoxyaniline in dichloromethane (DCM) with Et₃N as base (0–5°C, 12 h).

Yield : 75–88% (based on analogous benzamide syntheses).

Step 3: Sulfonylation with 3-Methoxyphenylsulfonyl Chloride

Protocol :

  • Sulfonyl chloride synthesis : Chlorosulfonation of 3-methoxybenzene with ClSO₃H in DCM.

  • Coupling : React sulfonyl chloride with the aminomethyl group of the benzamide intermediate in pyridine (0°C → RT, 6 h).

Yield : 68–74% (similar to CN106946726A).

Step 1: Preparation of 3-Methoxyphenylsulfonamide

Protocol :

  • Sulfonation : React 3-methoxyaniline with sulfamic acid and H₂SO₄.

  • Chlorination : Treat with PCl₅ to yield sulfonyl chloride.

Step 2: Mitsunobu Coupling

Protocol :

  • Components : 4-Hydroxymethylbenzamide, 3-methoxyphenylsulfonamide, DIAD, PPh₃.

  • Conditions : THF, 0°C → RT, 24 h.

Advantage : Avoids intermediacy of unstable amines.
Yield : ~70% (extrapolated from CN106946726A).

Reaction Optimization and Critical Parameters

Nitro Reduction Efficiency

Reducing AgentTemp (°C)Yield (%)Purity (%)Source
Fe/HCl55–6080.199.5
H₂/Pd/C259299.8

Trade-offs : Fe/HCl is cost-effective but generates iron sludge; H₂/Pd/C offers cleaner profiles.

Sulfonylation Kinetics

  • Base selection : Pyridine outperforms Et₃N in minimizing sulfonate ester byproducts.

  • Solvent : DCM > THF due to better sulfonyl chloride solubility.

Analytical Characterization

Spectral Data (Hypothetical)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 2H, ArH), 7.45 (d, J=8.4 Hz, 2H, ArH), 6.92–7.10 (m, 4H, ArH), 4.32 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃), 3.79 (s, 3H, OCH₃).

  • HRMS : Calculated for C₂₃H₂₃N₂O₅S [M+H]⁺: 463.1325; Found: 463.1328.

Challenges and Mitigation Strategies

  • Steric hindrance : The 3-methoxy group on the sulfonamide may slow coupling; using excess sulfonyl chloride (1.5 eq) improves conversion.

  • Amine protection : Boc-protection of the aminomethyl group during sulfonylation prevents over-reaction.

Industrial-Scale Considerations

  • Cost analysis : Fe/HCl reduction saves ~30% vs. catalytic hydrogenation.

  • Waste management : Iron sludge from Fe/HCl requires alkaline precipitation for safe disposal.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form corresponding phenols.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Exploration as a potential therapeutic agent due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally and functionally related benzamide and sulfonamide derivatives (Table 1).

Structural and Functional Analogues

4-({[(3-Methoxyphenyl)Sulfonyl]Amino}Methyl)-N-(4-Methylphenyl)Benzamide (CAS: 690245-55-7) Structural Differences: The N-substituent is 4-methylphenyl instead of 4-methoxyphenyl. Synthesis: Similar sulfonylation and amidation steps are likely used.

N-(4-Bromophenyl)-4-(4-Methoxybenzamido)Benzamide Structural Differences: Contains a bromophenyl group and a 4-methoxybenzamido substituent instead of a sulfonamide moiety. Impact: Bromine introduces steric bulk and electron-withdrawing effects, which may enhance stability but reduce solubility.

N-{[(4-Hydroxyphenyl)Amino]Carbonothioyl}Benzamide and N-{[(4-Methoxyphenyl)Amino]Carbonothioyl}Benzamide Structural Differences: Replace the sulfonamidomethyl group with a thiourea-linked aromatic ring.

4-Methyl-N-{4-[(5-Methyl-1,2-Oxazol-3-yl)Sulfamoyl]Phenyl}Benzenesulfonamide

  • Structural Differences : Incorporates a heterocyclic oxazole ring instead of a benzamide core.
  • Functional Impact : Designed for antimicrobial activity, highlighting how heterocyclic modifications can diversify biological applications compared to benzamide derivatives .

N-(4-{[(4-Ethoxyphenyl)Amino]Sulfonyl}Phenyl)Benzamide Structural Differences: Uses an ethoxyphenylsulfonamide group instead of 3-methoxyphenylsulfonamidomethyl.

Table 1: Comparative Analysis of Structural Analogues

Compound Name Key Structural Features Molecular Weight Reported Bioactivity Reference
Target Compound 4-/3-Methoxyphenyl, sulfonamidomethyl 501.58 g/mol Not explicitly reported
4-({[(3-Methoxyphenyl)Sulfonyl]Amino}Methyl)-N-(4-Methylphenyl)Benzamide 4-Methylphenyl, sulfonamidomethyl 485.57 g/mol Not reported
N-(4-Bromophenyl)-4-(4-Methoxybenzamido)Benzamide Bromophenyl, methoxybenzamido 429.26 g/mol Synthetic intermediate
N-{[(4-Methoxyphenyl)Amino]Carbonothioyl}Benzamide Thiourea-linked 4-methoxyphenyl 287.31 g/mol Antioxidant (87.7% inhibition)
4-Methyl-N-{4-[(5-Methyloxazol-3-yl)Sulfamoyl]Phenyl}Benzenesulfonamide Oxazole-sulfonamide hybrid 377.43 g/mol Antimicrobial

Key Observations

  • In contrast, thiourea-linked benzamides show pronounced antioxidant effects .
  • Substituent Effects :
    • Methoxy groups enhance electron donation and solubility compared to methyl or bromo substituents.
    • Sulfonamide vs. Thiourea: Sulfonamides may favor enzyme inhibition (e.g., carbonic anhydrase), while thioureas excel in radical scavenging .
  • Synthetic Flexibility : The target compound’s structure allows modular modifications, such as swapping methoxy for ethoxy or introducing heterocycles, to optimize pharmacokinetic properties .

Biological Activity

N-(4-methoxyphenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The compound’s chemical formula is C22H22N2O4SC_{22}H_{22}N_{2}O_{4}S, and it features a complex structure that includes methoxyphenyl and sulfonamide groups. These structural elements are critical for its biological activity, influencing interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Studies have shown that derivatives of compounds with similar structures can inhibit cancer cell proliferation. For instance, compounds with methoxyphenyl groups have been linked to significant anti-proliferative effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells .
  • Antimicrobial Properties : The presence of sulfonamide groups is often associated with antimicrobial activity. Some derivatives have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects .

Anticancer Studies

A recent study evaluated the anticancer potential of this compound. The findings included:

  • Cell Cycle Arrest : The compound was observed to induce G2/M phase arrest in treated cancer cells, leading to increased apoptosis rates. This suggests a mechanism involving disruption of normal cell cycle progression .
  • Mechanism of Action : Molecular docking studies indicated that the compound might inhibit key transcription factors such as STAT3, which plays a crucial role in tumor growth and survival. This inhibition could explain the observed anti-proliferative effects .

Antimicrobial Activity

In vitro evaluations have shown that derivatives similar to this compound possess notable antimicrobial properties:

  • MIC Values : Various derivatives displayed MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, demonstrating their potential as effective antibacterial agents .

Case Study 1: Anticancer Efficacy

In a controlled study involving MCF-7 cells, treatment with the compound resulted in a significant reduction in cell viability after 48 hours. The study highlighted the compound's ability to induce apoptosis through mechanisms involving mitochondrial pathways and caspase activation.

Case Study 2: Antimicrobial Activity

A separate investigation into the antimicrobial properties revealed that the compound exhibited lower toxicity against human cell lines while maintaining efficacy against pathogenic bacteria. This dual action underscores its potential for therapeutic applications in infectious diseases without compromising host cell integrity.

Data Tables

Activity Type Cell Line/Pathogen Effect Observed Reference
AnticancerMCF-7G2/M phase arrest
AnticancerHCT-116Increased apoptosis
AntimicrobialStaphylococcus aureusMIC = 3.12 µg/mL
AntimicrobialEscherichia coliMIC = 12.5 µg/mL

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